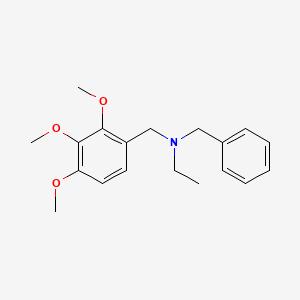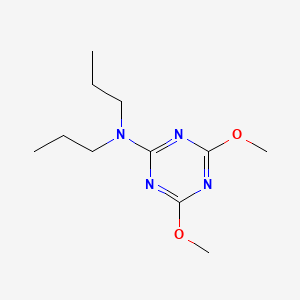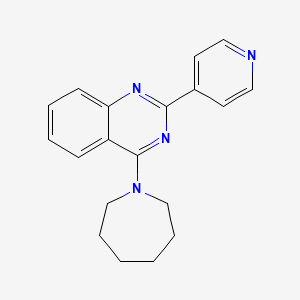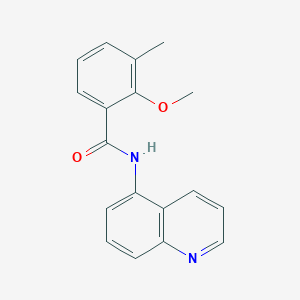
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2,3,4-trimethoxybenzyl)ethanamine, commonly known as TMA-2, is a synthetic phenethylamine compound that belongs to the family of hallucinogenic drugs. TMA-2 is structurally similar to other phenethylamines such as 2C-B and mescaline. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. TMA-2 is known for its psychoactive effects, which include altered perception, mood, and thought processes. In recent years, TMA-2 has gained attention from the scientific community due to its potential applications in research.
Mechanism of Action
TMA-2 acts on the central nervous system by binding to serotonin receptors. Specifically, it binds to the 5-HT2A receptor, which is involved in regulating mood, perception, and cognition. This binding leads to the activation of various signaling pathways, which ultimately result in the altered perception and thought processes associated with TMA-2 use.
Biochemical and Physiological Effects
TMA-2 has been shown to induce a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. TMA-2 has also been shown to increase heart rate and blood pressure, which may have implications for its use in humans.
Advantages and Limitations for Lab Experiments
TMA-2 has several advantages for use in laboratory experiments. It is a well-characterized compound with known chemical properties and effects. It has also been shown to be relatively stable and easy to handle in laboratory settings. However, there are also limitations to its use in experiments. TMA-2 is a controlled substance, which may limit its availability for research purposes. Additionally, its psychoactive effects may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety disorders. Animal studies have shown promising results, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for investigating altered states of consciousness. TMA-2 has been shown to induce altered perception and thought processes, which may have implications for understanding certain psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of TMA-2, as well as its potential for use in other areas of research.
Synthesis Methods
TMA-2 can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis of TMA-2 typically starts with the condensation of 2,3,4-trimethoxybenzaldehyde and benzylamine to form N-benzyl-2,3,4-trimethoxyphenethylamine. This intermediate product is then reduced to N-benzyl-2,3,4-trimethoxyamphetamine, which is subsequently N-demethylated to form TMA-2. The synthesis of TMA-2 requires specialized equipment and expertise, and should only be conducted by trained professionals in a controlled laboratory setting.
Scientific Research Applications
TMA-2 has been used in scientific research to investigate its effects on the central nervous system. It has been shown to bind to serotonin receptors, which are involved in regulating mood, perception, and cognition. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety disorders. It has also been studied for its potential to induce altered states of consciousness, which may have implications for the treatment of certain psychiatric disorders.
properties
IUPAC Name |
N-benzyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-20(13-15-9-7-6-8-10-15)14-16-11-12-17(21-2)19(23-4)18(16)22-3/h6-12H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQXAOTCNIGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5851429.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)

![1-[3-(3,4-dichlorophenyl)acryloyl]pyrrolidine](/img/structure/B5851440.png)
![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)



